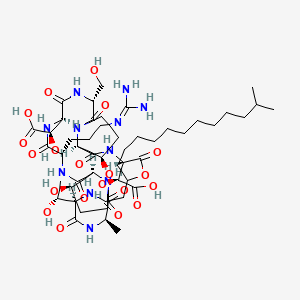
Plusbacin A3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Plusbacin A3 is a cyclic lipodepsipeptide that exhibits potent antibacterial activity against multidrug-resistant Gram-positive pathogens. It was isolated from a strain of Pseudomonas species PB-6250 . This compound acts as a peptidoglycan synthesis inhibitor, specifically targeting methicillin-resistant Staphylococcus aureus .
Preparation Methods
The total synthesis of plusbacin A3 involves several key steps. The synthesis begins with the preparation of two trans-3-hydroxy-L-proline residues using a solvent-dependent diastereodivergent Joullié–Ugi three-component reaction (JU-3CR) combined with a convertible isocyanide strategy . Subsequent peptide coupling and macrolactamization afford the final product . Industrial production methods typically involve fermentation of Pseudomonas species PB-6250, followed by extraction and purification of the compound .
Chemical Reactions Analysis
Plusbacin A3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Substitution: Substitution reactions can be used to introduce different functional groups into the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Plusbacin A3 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying cyclic lipodepsipeptides and their synthesis.
Biology: this compound is used to study the mechanisms of bacterial resistance and the inhibition of peptidoglycan synthesis.
Medicine: It has potential therapeutic applications for treating infections caused by multidrug-resistant Gram-positive bacteria.
Industry: This compound can be used in the development of new antibacterial agents and as a reference compound in quality control processes
Mechanism of Action
Plusbacin A3 exerts its antibacterial effects by inhibiting the transglycosylation step of peptidoglycan biosynthesis in bacterial cell walls . The compound does not enter the cell cytoplasm but instead inserts its lipophilic isotridecanyl side chain into the membrane bilayer, facilitating lipid II binding or membrane disruption . This dual mode of action leads to the disruption of the peptidoglycan layer and inhibition of cell wall synthesis .
Comparison with Similar Compounds
Plusbacin A3 is unique among cyclic lipodepsipeptides due to its specific structure and mode of action. Similar compounds include:
Ramoplanin: Another lipodepsipeptide that targets lipid II and inhibits peptidoglycan biosynthesis.
Vancomycin: A glycopeptide antibiotic that also inhibits peptidoglycan synthesis but through a different mechanism.
Daptomycin: A cyclic lipopeptide that disrupts bacterial cell membranes.
This compound stands out due to its dual mode of action and its effectiveness against methicillin-resistant Staphylococcus aureus .
Properties
Molecular Formula |
C50H83N11O20 |
|---|---|
Molecular Weight |
1158.3 g/mol |
IUPAC Name |
(2R)-2-[(3R,6R,9S,12S,13R,18R,21R,28S,31S,32R)-28-[(S)-carboxy(hydroxy)methyl]-9-[3-(diaminomethylideneamino)propyl]-13,32-dihydroxy-21-[(1R)-1-hydroxyethyl]-3-(hydroxymethyl)-18-methyl-25-(11-methyldodecyl)-2,5,8,11,17,20,23,27,30-nonaoxo-26-oxa-1,4,7,10,16,19,22,29-octazatricyclo[29.3.0.012,16]tetratriacontan-6-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C50H83N11O20/c1-24(2)14-11-9-7-5-6-8-10-12-15-27-22-32(66)57-33(26(4)63)41(70)54-25(3)45(74)60-20-17-30(64)36(60)43(72)55-28(16-13-19-53-50(51)52)40(69)58-34(38(67)47(76)77)42(71)56-29(23-62)46(75)61-21-18-31(65)37(61)44(73)59-35(49(80)81-27)39(68)48(78)79/h24-31,33-39,62-65,67-68H,5-23H2,1-4H3,(H,54,70)(H,55,72)(H,56,71)(H,57,66)(H,58,69)(H,59,73)(H,76,77)(H,78,79)(H4,51,52,53)/t25-,26-,27?,28+,29-,30-,31-,33-,34-,35+,36+,37+,38-,39+/m1/s1 |
InChI Key |
HFPVTZNYHFSJMC-RDOOFJRMSA-N |
Isomeric SMILES |
C[C@@H]1C(=O)N2CC[C@H]([C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N3CC[C@H]([C@H]3C(=O)N[C@H](C(=O)OC(CC(=O)N[C@@H](C(=O)N1)[C@@H](C)O)CCCCCCCCCCC(C)C)[C@@H](C(=O)O)O)O)CO)[C@H](C(=O)O)O)CCCN=C(N)N)O |
Canonical SMILES |
CC1C(=O)N2CCC(C2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCC(C3C(=O)NC(C(=O)OC(CC(=O)NC(C(=O)N1)C(C)O)CCCCCCCCCCC(C)C)C(C(=O)O)O)O)CO)C(C(=O)O)O)CCCN=C(N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


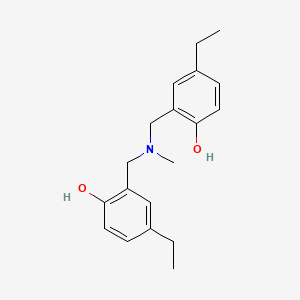
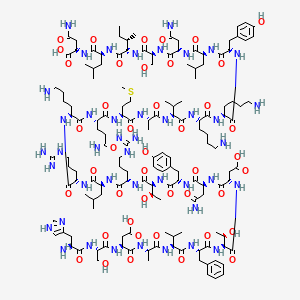
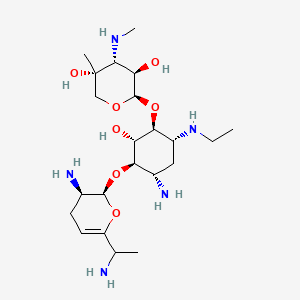
![1-[[6-[4-Chloro-3-[3-(dimethylamino)propoxy]phenyl]-5-(2-methylphenyl)pyridine-2-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B10820949.png)
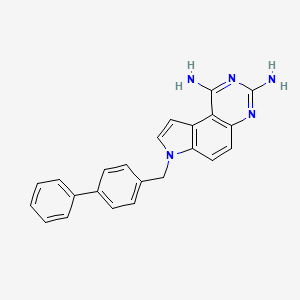
![(S)-8-[4-[[(S)-2-Aminopropanoyl]oxy]-1-piperidyl]-9-fluoro-5-methyl-1-oxo-1,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxylic Acid](/img/structure/B10820967.png)

![(2S)-2-[(4S)-4-acetamido-3-oxo-1,2-oxazolidin-2-yl]-5-oxooxolane-2-carboxylic acid](/img/structure/B10820987.png)
![2-[[8-[[1-(2-amino-3-hydroxypropanoyl)-3-hydroxypyrrolidine-2-carbonyl]amino]-14,16-dihydroxy-13-methyl-7,11-dioxo-10-oxa-3-thia-6-azabicyclo[10.4.0]hexadeca-1(16),12,14-triene-5-carbonyl]amino]propanoic acid](/img/structure/B10820992.png)
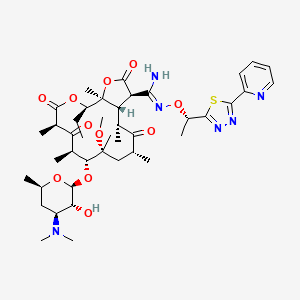
![2,4-Diamino-5-methylpyrido[2,3-d]pyrimidine, 6-[(2-propoxy-5-ethoxyphenyl)aminomethyl]-](/img/structure/B10821011.png)

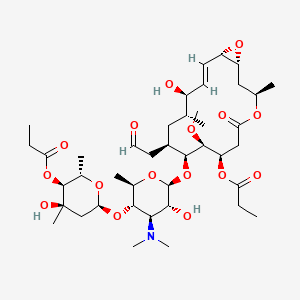
![(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-[(1S)-1-aminoethyl]-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B10821021.png)
